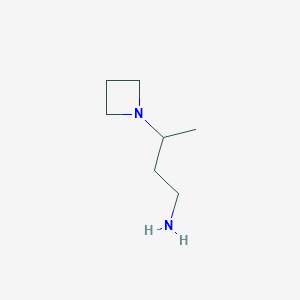

3-(Azetidin-1-yl)butan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

3-(azetidin-1-yl)butan-1-amine |

InChI |

InChI=1S/C7H16N2/c1-7(3-4-8)9-5-2-6-9/h7H,2-6,8H2,1H3 |

InChI Key |

FSGOGMRHVLBPMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)N1CCC1 |

Origin of Product |

United States |

Structural Features and Topological Significance Within Complex Amine Chemistry

The structure of 3-(Azetidin-1-yl)butan-1-amine is characterized by the conjunction of a strained four-membered azetidine (B1206935) ring and a flexible butan-1-amine side chain. This combination imparts a unique topological signature to the molecule, influencing its reactivity, conformational flexibility, and potential biological interactions. The nitrogen atom within the azetidine ring introduces a locus of basicity and nucleophilicity, while the primary amine group at the terminus of the butyl chain provides an additional site for chemical modification.

The inherent ring strain of the azetidine moiety, estimated to be around 25.4 kcal/mol, is a defining feature that governs its chemical behavior. rsc.org This strain makes the ring susceptible to ring-opening reactions, providing a synthetic handle for the construction of more complex molecular scaffolds. rsc.org The stereochemistry at the chiral center on the butane (B89635) backbone further adds to the structural diversity of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16N2 | nih.govarctomsci.com |

| Molecular Weight | 128.22 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1782531-24-1 | arctomsci.com |

Note: This table is populated with data available from public chemical databases. Experimental values may vary.

Importance of Azetidine Ring Systems in Modern Organic Synthesis and Materials Science

Azetidine (B1206935) rings are a vital class of saturated nitrogen-containing heterocycles that have garnered considerable attention in modern organic synthesis and medicinal chemistry. rsc.orgresearchgate.netrsc.org Their significance stems from their prevalence in a wide array of natural products and pharmaceutically active compounds. researchgate.net The incorporation of the azetidine motif can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and bioavailability. nih.govsemanticscholar.org

In organic synthesis, azetidines serve as versatile building blocks. nih.gov Their ring strain can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, allowing for the construction of complex nitrogen-containing molecules. rsc.orgrsc.org The development of novel methods for the synthesis and functionalization of azetidines remains an active area of research, with techniques such as ring-closing metathesis, cycloadditions, and C-H activation being employed. rsc.orgnumberanalytics.com

Challenges and Opportunities in the Chemistry of Four Membered Nitrogen Heterocycles

The synthesis and manipulation of four-membered nitrogen heterocycles like azetidine (B1206935) present both significant challenges and exciting opportunities for chemists. The primary challenge lies in the inherent ring strain, which can make the formation of the four-membered ring difficult and often requires carefully controlled reaction conditions to avoid side reactions. numberanalytics.com The synthesis of substituted azetidines with specific stereochemistry can be particularly demanding. acs.org

Despite these synthetic hurdles, the unique reactivity of azetidines offers a wealth of opportunities. The strain-driven ring-opening of azetidines provides a powerful tool for the synthesis of diverse acyclic and heterocyclic compounds. rsc.org Furthermore, the rigid and three-dimensional nature of the azetidine scaffold is increasingly being exploited in drug design to create molecules with well-defined shapes that can interact specifically with biological targets. nih.govacs.org The development of more efficient and selective methods for the synthesis of functionalized azetidines is a key area of ongoing research, with the potential to unlock new applications in fields ranging from pharmaceuticals to materials science. acs.orgrsc.org

Scope and Focus of Current Academic Research on 3 Azetidin 1 Yl Butan 1 Amine

Strategic Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a pivotal step in the synthesis of compounds like this compound. Various strategies have been developed to overcome the energetic barrier to forming this strained four-membered ring. researchgate.net These methods can be broadly categorized into cyclization reactions and cycloadditions.

Electrophilic Cyclization Strategies (e.g., Homoallylamine Derivatives)

Electrophilic cyclization of homoallylamine derivatives provides a direct route to functionalized azetidines. This method involves the reaction of a homoallylamine with an electrophile, which induces a 4-exo-tet ring closure.

For instance, the iodocyclization of homoallylamines at room temperature can stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgresearchgate.netdoi.orgresearchgate.net Similarly, selenium-induced cyclization of homoallylbenzylamines has been shown to yield a mixture of azetidine and pyrrolidine (B122466) products. bham.ac.ukacs.org The ratio of these products can be influenced by the nature of the substituents on the starting amine. rsc.org For example, electron-withdrawing groups on the phenyl ring of the N-benzyl group in homoallylamines can favor the formation of azetidines over pyrrolidines. researchgate.net

| Starting Material | Electrophile | Product(s) | Yield/Ratio | Reference |

| Homoallylamine | Iodine | 2-(Iodomethyl)azetidine | High Yield | researchgate.net |

| Homoallylbenzylamine | Phenylselenyl bromide | Azetidine and Pyrrolidine | 70-100% conversion | bham.ac.uk |

| β-methyl substituted homoallylamine | Selenium bromide | (cis/trans)-Azetidines | >80:20 ratio | bham.ac.uk |

Reductive Cyclization of Halogenated Imine Precursors

The reductive cyclization of γ-haloalkyl-imines is another effective method for synthesizing N-substituted azetidines. This process typically involves the treatment of the halogenated imine with a reducing agent, such as sodium borohydride, in a suitable solvent like methanol. The reaction proceeds through the reduction of the imine to an amine, which then undergoes intramolecular cyclization to form the azetidine ring. bham.ac.uk This method has been reported to produce azetidines in high yields. bham.ac.uk

A notable variation involves the rearrangement of aziridines to azetidines under reductive conditions. For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, when treated with sodium borohydride, can undergo reductive cyclization and ring expansion to form highly substituted azetidines.

| Precursor | Reducing Agent | Product | Yield | Reference |

| γ-haloalkyl-imines | Sodium Borohydride | N-substituted azetidines | High | bham.ac.uk |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | Sodium Borohydride | Highly substituted azetidines | Modest |

Nucleophilic Cyclization and Intramolecular SN2 Reactions

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. frontiersin.org This strategy involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. researchgate.net Common leaving groups include halides and sulfonates. acs.org

The efficiency of this cyclization can be highly dependent on the leaving group. For instance, triflates have been shown to be superior to tosylates, especially when bulky substituents are present, allowing for one-pot syntheses of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols. acs.org The use of a strong base, such as lithium hexamethyldisilazide (LiHMDS), can be necessary to facilitate the cyclization, particularly when the nitrogen nucleophilicity is reduced by electron-withdrawing groups. rsc.org

A related approach is the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with arenes and heteroarenes, which can lead to the formation of functionalized propylamines. acs.org While not a direct azetidine synthesis, this method provides precursors that can be further manipulated.

| Precursor Type | Key Reagents | Product Type | Key Features | Reference |

| γ-Haloamines | Base | Azetidines | Common but can have competing elimination | acs.org |

| 2-Substituted-1,3-propanediols | Triflic anhydride, Amine | 1,3-Disubstituted azetidines | One-pot, efficient with triflates | acs.org |

| γ-Amino alcohols | Mitsunobu reagents (e.g., DEAD, PPh₃) | Azetidines | Mild conditions | rsc.org |

Direct Alkylation Approaches utilizing 1-Azabicyclo[1.1.0]butane

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained and reactive intermediate that serves as a powerful tool for the synthesis of 3-substituted azetidines. acs.orgresearchgate.net The high ring strain of ABB facilitates its ring-opening upon reaction with various nucleophiles.

A general method involves the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst, such as copper(II) triflate (Cu(OTf)₂), to rapidly generate bis-functionalized azetidines. acs.orgacs.orgnih.gov This approach allows for the introduction of a wide range of alkyl, allyl, vinyl, and benzyl (B1604629) groups. acs.orgnih.gov Furthermore, ABB can react with thiols and amines to produce 3-sulfenyl and 3-aminoazetidine derivatives, respectively. researchgate.netresearchgate.net

| Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Organometal reagents | Cu(OTf)₂ | Bis-functionalized azetidines | Good | acs.orgnih.gov |

| Thiols | - | 3-Sulfenylazetidines | 50-92% | researchgate.netresearchgate.net |

| Aromatic amines, Dibenzylamine | Mg(ClO₄)₂ | 3-Aminoazetidines | 24-65% | researchgate.netresearchgate.net |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, also known as β-lactams, is one of the most widely used methods for preparing azetidines. acs.orgub.bwmagtech.com.cnresearchgate.net This transformation can be achieved using various reducing agents.

Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether are effective for the reduction of N-substituted azetidin-2-ones to the corresponding N-substituted azetidines, with the reaction proceeding rapidly and in good yield. publish.csiro.au A key advantage of these reagents is the retention of stereochemistry at the ring substituents. acs.orgpublish.csiro.au While diborane reductions can sometimes lead to ring-opened 3-aminopropanol byproducts, alane reductions are generally cleaner in this regard. publish.csiro.au Other reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are also employed, though the presence of Lewis acidic species can sometimes promote ring cleavage. rsc.orgnih.gov

| Starting Material | Reducing Agent | Product | Key Features | Reference |

| N-Substituted azetidin-2-ones | Diborane/THF | N-Substituted azetidines | Good yield, stereochemistry retained, potential for ring-opening | publish.csiro.au |

| N-Substituted azetidin-2-ones | Alane/Ether | N-Substituted azetidines | Good yield, stereochemistry retained, no significant ring-opening | publish.csiro.au |

| C-3 Functionalized azetidin-2-ones | Sodium Borohydride | trans-Azetidines | Diastereoselective | rsc.orgdoi.org |

| 4-(Haloalkyl)azetidin-2-ones | LiAlH₄ | Stereodefined azetidines | Involves intramolecular nucleophilic substitution | nih.gov |

Photochemical [2+2] Cycloaddition Reactions (Aza Paternò–Büchi)

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to functionalized azetidines. rsc.orgspringernature.comrsc.org However, this method has faced challenges, including competing E/Z isomerization of the imine upon photoexcitation. rsc.org

Recent advancements have focused on overcoming these limitations. One successful strategy involves using visible light and a photocatalyst, such as an iridium(III) complex, to selectively activate the alkene via triplet energy transfer. rsc.orgnih.gov This approach avoids direct excitation of the imine, leading to higher yields and diastereoselectivity in the formation of bicyclic azetidines. nih.gov The reaction has been demonstrated for both intermolecular and intramolecular cycloadditions. rsc.orgnih.gov The use of chiral sensitizers can even lead to enantioselective aza Paternò–Büchi reactions. nih.gov

| Reaction Type | Key Features | Catalyst/Conditions | Product | Reference |

| Intermolecular | Often requires cyclic imines to prevent isomerization | UV light | Functionalized azetidines | rsc.org |

| Intramolecular | Can be highly efficient, even with acyclic imines | Direct or sensitized excitation | Bicyclic azetidines | rsc.org |

| Visible Light-Mediated | Overcomes limitations of direct imine excitation | Ir(III) photocatalyst, blue light | Highly functionalized azetidines | rsc.orgnih.gov |

| Enantioselective | Uses a chiral sensitizer | Visible light (λ=420 nm) | Enantioenriched azetidines | nih.gov |

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has emerged as a powerful tool for the formation of the azetidine ring, offering mild and efficient pathways that might otherwise be inaccessible.

Palladium-catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a significant advancement in the synthesis of azetidines. organic-chemistry.orgacs.org This methodology allows for the direct conversion of a C-H bond into a C-N bond, forming the strained four-membered ring. organic-chemistry.org For instance, using a picolinamide (B142947) (PA) protecting group on amine substrates, palladium catalysis can effectively cyclize the molecule to yield azetidine derivatives. organic-chemistry.orgnih.gov This approach is characterized by its use of low catalyst loadings and inexpensive reagents under convenient operating conditions, offering predictable selectivities. organic-chemistry.orgacs.orgnih.gov

The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, enabling the transformation of γ-C(sp³)–H bonds into C–N bonds with high diastereoselectivity. organic-chemistry.org Deuteration studies have indicated that primary γ-C–H bonds are the most reactive in this transformation. organic-chemistry.org This method has proven effective for creating not only simple azetidines but also more complex polycyclic and spirocyclic azetidine structures. acs.org For example, it has been used to construct azabicyclo[x.1.1] (where x = 3, 4, 5, 7, 9), [3.2.1], and [4.2.0] skeletons. acs.org

Table 1: Examples of Palladium-Catalyzed C(sp³)–H Amination for Azetidine Synthesis This table is interactive. Users can sort and filter the data.

| Substrate Type | Catalyst System | Product Type | Key Features | Reference |

| Picolinamide (PA) protected amines | Pd(OAc)₂/PhI(OAc)₂/AcOH | Azetidines, Pyrrolidines, Indolines | Low catalyst loading, inexpensive reagents, predictable selectivity. organic-chemistry.orgacs.orgnih.govrhhz.net | organic-chemistry.org |

| Aliphatic straight-chain and cycloalkyl amines | Palladium catalyst | Polycyclic azetidines, Spiro-azetidines | High functional group tolerance, synthesis of complex scaffolds. acs.org | acs.org |

| Amino acid substrates with 8-Aminoquinoline (Q) or 2-picolylamine (PM) directing groups | Palladium catalyst | Azetidine and pyrrolidine derivatives | Effective for synthesis of α-amino acids with four or five-membered rings. rhhz.net | rhhz.net |

Lanthanide(III) Trifluoromethanesulfonate-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Lanthanide(III) trifluoromethanesulfonates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been identified as highly effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgnih.govnih.gov This method is noteworthy for its high yields and tolerance of a wide array of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.govnih.govelsevierpure.com The high basicity of amine nucleophiles often quenches traditional acid catalysts used to activate epoxides, a challenge that La(OTf)₃ overcomes. frontiersin.orgnih.gov

The reaction proceeds with high regioselectivity, favoring C3-selective intramolecular aminolysis to form the azetidine ring. frontiersin.orgnih.gov This is in contrast to the corresponding trans-3,4-epoxy amines, which under similar conditions, tend to undergo C4-selective aminolysis to yield 3-hydroxypyrrolidines. frontiersin.orgnih.gov Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for this difference in regioselectivity between the cis and trans isomers. frontiersin.orgnih.gov The reaction conditions are typically optimized using a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux. frontiersin.orgnih.gov

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines This table is interactive. Users can sort and filter the data.

| Substrate | Catalyst | Solvent | Product | Yield | Reference |

| cis-3,4-epoxy amine | La(OTf)₃ | 1,2-dichloroethane (DCE) | Azetidine | High | frontiersin.orgnih.gov |

| Epoxy aniline (B41778) | La(OTf)₃ | Not specified | Azetidine | 39% (competes with tetrahydroquinoline formation) | frontiersin.org |

| Epoxy aniline with electron-donating group | La(OTf)₃ | Not specified | Azetidine | Moderate | frontiersin.org |

| Epoxy aniline with electron-withdrawing group | La(OTf)₃ | Not specified | No reaction | 0% | frontiersin.org |

Kulinkovich-Type Coupling Reactions

A titanium(IV)-mediated Kulinkovich-type coupling reaction has been developed for the synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. rsc.orgrice.edu This methodology is significant for its broad substrate scope and its ability to construct densely functionalized azetidines that are challenging to access through other synthetic routes. rsc.org The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. researchgate.netresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether to form the four-membered nitrogen-containing ring. researchgate.netresearchgate.net

This method is tolerant of various functional groups and proceeds under mild conditions. researchgate.net A key advantage is the facile N–O bond cleavage of the resulting isoxazoline, which allows for the deprotection of the azetidine nitrogen under practical conditions. rsc.org The reaction can also be carried out with terminal olefins as the coupling partner, which further supports the proposed Kulinkovich-type mechanism. rice.edu

Organocatalytic and Biocatalytic Routes

In addition to metal-catalyzed methods, organocatalytic and biocatalytic approaches have emerged as powerful strategies for the enantioselective synthesis of azetidines.

Organocatalytic methods often involve the use of chiral amines to induce stereoselectivity. For example, a [2+2] annulation reaction of aldehydes with aldimines, catalyzed by substituted pyrrolidines, can produce azetidin-2-ols with high diastereoselectivity. rsc.org Another approach involves an L-proline catalyzed condensation to form a Schiff base, which then reacts further to produce 1,2,3-trisubstituted azetidines after a series of steps including reduction and microwave-promoted intramolecular cyclization. rsc.org A short, high-yielding protocol for the enantioselective synthesis of C2-functionalized azetidines has been developed starting from the organocatalytic α-chlorination of aldehydes. nih.gov

Biocatalysis offers a highly selective and environmentally friendly alternative. A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.org This transformation is achieved through a highly enantioselective organic-chemistry.orgfrontiersin.org-Stevens rearrangement catalyzed by a laboratory-evolved variant of cytochrome P450BM3, named P411-AzetS. chemrxiv.orgchemrxiv.org This enzyme not only controls the stereochemistry with exceptional precision (99:1 er) but also directs the reaction towards the desired organic-chemistry.orgfrontiersin.org-Stevens rearrangement, overcoming the competing and often more favorable cheletropic extrusion of olefins. nih.govchemrxiv.org This biocatalytic approach provides access to enantioenriched azetidines on a gram scale. chemrxiv.org

One-Pot Protocols and Cascade Reactions for Functionalized Azetidines

One-pot protocols and cascade reactions offer significant advantages in terms of efficiency and atom economy by minimizing purification steps and reducing waste. A one-pot procedure has been developed for the synthesis of various drug-like N-aminopropyl scaffolds, which combines the dimerization of azetidine with subsequent functionalization like alkylation or amide formation. arkat-usa.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have also been employed for the synthesis of complex azetidine-containing structures. For instance, a silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids provides an efficient route to fused pyridine (B92270) ring systems. acs.org This process involves a chemo- and regioselective ring expansion, followed by sequential oxidative nucleophilic additions and oxidative aromatization. acs.org Another example is a copper(I)-catalyzed tandem reaction of O-propargylic oximes that proceeds through a organic-chemistry.orgnih.gov-rearrangement and a 4π-electrocyclization to furnish azetidine nitrones. acs.org These nitrones can then undergo further transformations, such as [3+2] cycloaddition reactions. acs.org

Challenges in Stereoselective Synthesis of Azetidine-Containing Amines

Despite the significant progress in the synthesis of azetidines, achieving high stereoselectivity, particularly for polysubstituted derivatives, remains a formidable challenge. nih.gov The strained nature of the four-membered ring can lead to competing elimination reactions and difficulties in controlling the stereochemical outcome of cyclization reactions. acs.org

One of the primary hurdles is the creation of specific stereoisomers. While methods like palladium-catalyzed C-H amination can exhibit high diastereoselectivity, controlling the absolute stereochemistry often requires the use of chiral auxiliaries or catalysts, which can add steps and complexity to the synthesis. organic-chemistry.org For instance, in the synthesis of 1,2,3-trisubstituted azetidines via organocatalysis, the steric and electronic properties of substituents on both the aldehyde and amine starting materials significantly influence the reaction's success. rsc.org

Furthermore, the ring-opening of aziridines to form azetidines, while a promising strategy, can be complicated by a lack of regioselectivity and inefficient ring-closure of the intermediate. nih.gov In some cases, thermal rearrangement of anti-aziridino amino esters to azetidines is successful, while the corresponding syn-isomers fail to rearrange. acs.org The development of general methods for the stereoselective preparation of chiral C2-substituted azetidines has been particularly elusive. acs.org While biocatalytic approaches have shown exceptional enantioselectivity, their substrate scope may be limited, and developing a specific enzyme for a desired transformation can be a resource-intensive process. nih.govchemrxiv.org

Control of Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions to form substituted azetidines is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. Several strategies have been developed to control diastereoselectivity and enantioselectivity in the synthesis of azetidine derivatives.

One notable approach involves the iodine-mediated cyclization of homoallyl amines . This method has been shown to produce cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo trig cyclization. acs.orgnih.gov The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. acs.orgnih.gov Further functionalization can be achieved through nucleophilic displacement of the iodide, allowing for the introduction of various substituents. acs.org

Another powerful strategy is the enantioselective α-chlorination of aldehydes followed by reductive amination and subsequent SN2 displacement . This protocol has been successfully applied to the synthesis of chiral N-alkyl terminal aziridines and C2-functionalized azetidines from a common intermediate. nih.gov This method allows for the preparation of functionalized azetidines with high enantiomeric excess (ee). nih.gov

The copper-catalyzed boryl allylation of azetines represents a significant advancement in the synthesis of chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group across the C=C bond of the azetine with the concomitant creation of two new stereogenic centers, offering a versatile handle for further transformations. acs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. acs.org

Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of azetidines. For instance, the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines with allenoates, catalyzed by chiral amines like β-isocupreidine (β-ICD), can produce chiral azetidines in good yields. rsc.org

The table below summarizes key findings in the stereoselective synthesis of azetidine derivatives.

| Method | Key Features | Stereochemical Outcome | Reference |

| Iodine-mediated cyclization of homoallyl amines | 4-exo trig cyclization | High diastereoselectivity for cis-2,4-azetidines | acs.orgnih.gov |

| Enantioselective α-chlorination of aldehydes | Common intermediate for aziridines and azetidines | High enantiomeric excess (84–92% ee) | nih.gov |

| Copper-catalyzed boryl allylation of azetines | Difunctionalization of azetines | High enantioselectivity | acs.org |

| Organocatalyzed aza-MBH reaction | Use of chiral amine catalysts | Enantioselective synthesis | rsc.org |

Influence of Ring Strain on Reaction Pathways and Yields

The considerable ring strain of the azetidine ring, with a strain energy of approximately 25.2 kcal/mol, significantly impacts its reactivity. researchgate.net This strain can be both a challenge and a synthetic advantage. While it can lead to undesired ring-opening reactions, it also drives unique chemical transformations that are not observed in larger, less strained ring systems. nih.govrsc.orgresearchgate.net

The formation of the four-membered ring itself is often thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings. nih.gov This can lead to competition between cyclization and elimination pathways. For example, in the base-induced cyclization of γ-chloro amines to form azetidines, elimination to form an olefin can be a significant side reaction. nih.gov

However, the ring strain can also be harnessed for productive synthesis. "Strain-release" reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) provide a powerful method for the synthesis of functionalized azetidines. rsc.org The high reactivity of ABBs allows for their ring-opening and functionalization with a variety of nucleophiles under mild conditions.

The stability of the azetidine ring is also a crucial factor. While more stable than the highly reactive aziridines, azetidines can still undergo decomposition, particularly under acidic conditions. nih.govresearchgate.net An intramolecular ring-opening decomposition has been observed in certain N-substituted aryl azetidines, where a pendant amide group nucleophilically attacks the azetidine ring. nih.gov The stability of these compounds was found to be influenced by the pKa of the azetidine nitrogen and the nature of the substituents on the aryl ring. nih.gov

Computational studies have provided insights into how ring strain affects the reactivity of radicals on the azetidine ring. Benzylic radicals that are part of a strained ring are less stable and more π-delocalized, which can influence the outcome of subsequent reactions. chemrxiv.org

The table below highlights the influence of ring strain on azetidine chemistry.

| Aspect | Influence of Ring Strain | Example | Reference |

| Ring Formation | Competition with elimination pathways | Base-induced cyclization of γ-chloro amines | nih.gov |

| Reactivity | Driving force for unique transformations | Strain-release reactions of azabicyclo[1.1.0]butanes | rsc.org |

| Stability | Potential for ring-opening decomposition | Acid-mediated intramolecular decomposition of N-aryl azetidines | nih.gov |

| Radical Chemistry | Altered stability and reactivity of radicals | Enhanced Giese product formation with strained benzylic radicals | chemrxiv.org |

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions and the selection of appropriate catalyst systems.

The choice of solvent can have a profound impact on the yield and selectivity of azetidine synthesis. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, a screen of solvents revealed that 1,2-dichloroethane (DCE) provided the highest yield and selectivity compared to benzene, acetonitrile (B52724) (MeCN), and tetrahydrofuran (THF). frontiersin.org Coordinative solvents like MeCN and THF, while showing good selectivity, resulted in incomplete conversion of the starting material. frontiersin.org

Temperature is another critical parameter. In the base-induced cyclization of γ-chloro amines, high thermal conditions (170 °C) using microwave irradiation were found to be effective for the conversion to the desired azetidine, although this also promoted a competing elimination pathway. nih.gov

The 4π-electrocyclization of N-alkenylnitrones to form azetidine nitrones also exhibits solvent-dependent reaction rates. chemrxiv.orgnih.gov

The table below illustrates the effect of solvents on a La(OTf)₃-catalyzed azetidine synthesis. frontiersin.org

| Solvent | Yield of Azetidine | Selectivity (Azetidine:Pyrrolidine) | Reference |

| 1,2-Dichloroethane (DCE) | 81% | >20:1 | frontiersin.org |

| Benzene (PhH) | Lower than DCE | Lower than DCE | frontiersin.org |

| Acetonitrile (MeCN) | Incomplete reaction | Good | frontiersin.org |

| Tetrahydrofuran (THF) | Incomplete reaction | Good | frontiersin.org |

The stoichiometry of reagents and the use of additives are crucial for optimizing reaction outcomes. In the synthesis of azetidine-3-amines via displacement of a mesylate group, using 1.0 equivalent of both the amine and a non-nucleophilic base, diisopropylethylamine (i-Pr₂NEt), in MeCN at 80 °C proved to be a highly practical method. rsc.org

In the copper-catalyzed synthesis of azetidine nitrones, the choice of the copper(I) salt and the N-ligand significantly influenced the reaction yield. acs.org A screen of various copper salts and ligands identified CuBr with a specific N-ligand as the optimal catalyst system. acs.org

Additives can also play a critical role. In a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for azetidine synthesis, the combination of benziodoxole tosylate as an oxidant and AgOAc as an additive was essential for promoting the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org

The table below shows the optimization of the base for a photochemical alkylation of an azetidine derivative. chemrxiv.org

| Base | Yield | Reference |

| Potassium carbonate | 39% | chemrxiv.org |

| 2-tert-butyl-1,1,3,3-tetramethylguanidine | 30% | chemrxiv.org |

| Potassium phosphate (B84403) tribasic | <25% | chemrxiv.org |

| Lithium hydroxide (B78521) monohydrate | 76% | chemrxiv.org |

| 2,4,6-collidine | No product | chemrxiv.org |

Mechanistic Pathways in Ring Formation and Derivatization

The construction of the azetidine ring, a key step in the synthesis of molecules like this compound, can be achieved through several mechanistic routes. These pathways involve the formation of the critical carbon-nitrogen bonds that define the heterocyclic structure.

Electrophilic cyclization serves as a potent strategy for constructing heterocyclic rings, including azetidines. This process typically involves the activation of a carbon-carbon π-bond within an unsaturated precursor by an external electrophile, which then triggers an intramolecular attack by a nitrogen nucleophile. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to substituted azetidines. The Lewis acid activates the epoxide, facilitating a C3-selective nucleophilic attack by the amine to form the four-membered ring. This method is notable for its tolerance of various acid-sensitive and Lewis basic functional groups.

Another example is the photochemical aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which offers a direct route to functionalized azetidines. Mechanistic studies suggest that this reaction can proceed via a triplet excited state, leading to a bicyclic azetidine product through an intramolecular cycloaddition.

| Precursor Type | Catalyst/Reagent | Mechanism Highlights | Ref |

|---|---|---|---|

| cis-3,4-Epoxy amines | La(OTf)₃ | Lewis acid-catalyzed C3-selective intramolecular aminolysis | |

| Unsaturated Oximes | Light (Photocatalysis) | Intramolecular [2+2] cycloaddition via triplet excited state | |

| O-Propargylic Oximes | Copper(I) Bromide | Tandem-rearrangement and 4π-electrocyclization cascade |

The most conventional and widely utilized method for synthesizing the azetidine ring is through an intramolecular nucleophilic substitution (SN2) reaction. This pathway involves a γ-amino alcohol or γ-halo amine precursor, where the nitrogen atom acts as a nucleophile, attacking the γ-carbon and displacing a leaving group (e.g., halide, mesylate, tosylate). The success of this cyclization often competes with an elimination reaction, a consequence of the ring strain in the forming four-membered ring.

The efficiency of the cyclization can be influenced by the nature of the leaving group and the reaction conditions. For example, converting the hydroxyl group of a γ-amino alcohol to a better leaving group is a common strategy to facilitate the ring closure. Microwave-promoted intramolecular cyclization of γ-amino alcohols in the presence of tosyl chloride is one such effective method for the enantioselective synthesis of substituted azetidines.

Modern synthetic methods have increasingly employed radical chemistry to construct azetidine rings, often overcoming challenges faced by traditional ionic pathways. A notable example is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. In this process, a radical is generated and undergoes a 4-exo-dig cyclization, a pathway that is typically disfavored by Baldwin's rules, to form the azetidine ring with high regioselectivity.

Another strategy involves a cascade reaction, such as the trifluoromethylation/cyclization of N-allyl sulfonylynamides. This reaction also proceeds via a 4-exo-dig radical cyclization, providing access to complex, fused azetidine structures under mild conditions. These photo-induced, copper-catalyzed radical annulations represent a powerful method for constructing the azetidine scaffold from aliphatic amines and alkynes.

Metal catalysis plays a crucial role in various modern strategies for azetidine synthesis, enabling transformations that are otherwise difficult. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is a significant advancement. The mechanism involves the generation of a palladium(IV) intermediate, which, after a series of steps including reductive elimination, facilitates the intramolecular C-N bond formation to yield the azetidine ring.

Titanium(IV)-mediated coupling of oxime ethers with Grignard reagents provides access to spirocyclic NH-azetidines through a proposed Kulinkovich-type pathway. Furthermore, lanthanide catalysts like La(OTf)₃ have been shown to be effective in promoting the regioselective intramolecular aminolysis of epoxides to form azetidines, tolerating a wide range of functional groups. Copper catalysis is also central to many radical-based cyclizations, as seen in the photo-induced synthesis from ynamides.

| Metal Catalyst | Precursor Type | Key Mechanistic Feature | Ref |

|---|---|---|---|

| Palladium(II) | Picolinamide-protected amines | Intramolecular C(sp³)–H amination via Pd(IV) intermediate | |

| Titanium(IV) | Oxime ethers & Grignard reagents | Kulinkovich-type pathway | |

| Lanthanum(III) | cis-3,4-Epoxy amines | Lewis acid activation for regioselective aminolysis | |

| Copper(I) | Ynamides | Photo-induced radical generation and 4-exo-dig cyclization | |

| Cobalt | Allylic sulfonamides | Electrocatalytic intramolecular hydroamination |

Reactivity Profiles of the Azetidine Ring System

The reactivity of the azetidine ring in this compound is dominated by its inherent ring strain (approx. 25.4 kcal/mol), which makes it susceptible to reactions that relieve this strain.

Azetidines undergo facile ring cleavage, particularly upon activation of the ring nitrogen. This is commonly achieved by protonation under acidic conditions or by quaternization (alkylation) to form an azetidinium ion. The resulting strained, positively charged ring becomes highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening. This reactivity contrasts with classical Hofmann elimination, as the ring strain strongly favors the substitution (ring-opening) pathway.

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a key aspect of their chemistry. Studies have shown that the site of attack is influenced by steric and electronic factors.

Attack at the less substituted carbon: In many cases, nucleophiles attack the less sterically hindered carbon adjacent to the nitrogen. For azetidinium ions without a substituent at the C-4 position, nucleophilic attack generally occurs there.

Influence of substituents: The presence of substituents can direct the regioselectivity. For instance, azetidinium ions with a methyl group at C-4 exhibit high regioselectivity for nucleophilic attack at the C-2 position. Conversely, when α,α′-disubstituted azetidinium salts bear an ester or cyano moiety, the nucleophile preferentially attacks the carbon bearing that electron-withdrawing group.

Various nucleophiles, including halides, amines, azides, acetates, and alkoxides, can effectively open the azetidinium ring, providing access to a diverse range of stereodefined and highly functionalized acyclic amines. Intramolecular ring-opening is also possible, where a pendant nucleophilic group within the same molecule attacks the activated azetidine ring, leading to decomposition or rearrangement products.

| Azetidinium Substitution Pattern | Site of Nucleophilic Attack | Controlling Factor | Ref |

|---|

Ring Opening Reactions and Cleavage Pathways

Acid-Catalyzed Ring Cleavage

The azetidine ring, while relatively stable, can undergo cleavage under acidic conditions. The reaction is typically initiated by the protonation of the tertiary nitrogen atom, which transforms the amine into a better leaving group and activates the ring for nucleophilic attack. magtech.com.cnresearchgate.net This process can be facilitated by Brønsted or Lewis acids.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn For an unsymmetrically substituted azetidine like the one in this compound, nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen.

A notable pathway for ring cleavage is through intramolecular decomposition, especially when a suitable nucleophile is present within the molecule. In studies on related N-substituted aryl azetidines, a pendant amide group has been shown to act as an internal nucleophile under acidic conditions. nih.govacs.org This leads to an intramolecular ring-opening cascade, ultimately forming more stable five- or six-membered ring structures. nih.gov For this compound, the primary amine group could potentially act as an intramolecular nucleophile, though this specific reaction has not been detailed in the provided literature. The rate of ring cleavage is significantly influenced by the rate at which the azetidine nitrogen is quaternized, a process that greatly enhances the ring's susceptibility to nucleophilic attack. researchgate.net

Table 1: General Conditions for Acid-Catalyzed Azetidine Ring Opening

| Catalyst Type | Typical Reagents | Mechanism | Reference |

| Brønsted Acid | Trifluoroacetic acid (TFA), Triflic acid | Protonation of nitrogen, followed by nucleophilic attack. | researchgate.net |

| Lewis Acid | Zinc iodide (ZnI₂), Copper(II) triflate (Cu(OTf)₂), Boron trifluoride etherate (BF₃·OEt₂) | Coordination to nitrogen, activating the ring for nucleophilic attack. | researchgate.net |

| Internal Nucleophile | Pendant amide or amine groups | Acid-catalyzed intramolecular nucleophilic attack leading to rearrangement. | nih.govacs.org |

Reactions with Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate)

The oxidation of this compound can occur at either of the nitrogen atoms or at the carbon backbone, depending on the oxidizing agent and reaction conditions.

N-Oxidation: The tertiary nitrogen of the azetidine ring is susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. The primary amine can also be oxidized, potentially leading to nitroso or nitro compounds, though harsher conditions are generally required.

Oxidative Ring Expansion: More complex oxidative reactions can lead to skeletal rearrangements. For instance, N-aryl-3-alkylideneazetidines undergo a silver-promoted oxidative cascade reaction with carboxylic acids to yield fused pyridine systems. acs.org This transformation involves a chemo- and regioselective ring expansion and subsequent oxidative aromatization. acs.org

Oxidation of Appended Groups: If other functional groups are present on the molecule, they can be selectively oxidized. For example, studies on related azetidine structures have shown that a phenyl substituent can be oxidized to a carboxylic acid using strong oxidizing systems like Ruthenium(III) chloride/periodic acid (RuCl₃/H₅IO₆). nih.gov Similarly, thioether linkages in modafinil (B37608) analogues, which share structural similarities, are readily oxidized to sulfoxides using hydrogen peroxide. nih.gov

Ring Expansion and Rearrangement Reactions

The inherent strain of the azetidine ring makes it a substrate for various ring expansion and rearrangement reactions, providing pathways to larger, more complex heterocyclic systems. rsc.org

magtech.com.cnnih.gov-Stevens Rearrangement: A common pathway for the one-carbon homologation of azetidines to pyrrolidines involves the magtech.com.cnnih.gov-Stevens rearrangement. nih.govchemrxiv.org This reaction is typically initiated by treating the azetidine with a diazo compound in the presence of a copper catalyst. acs.org The process involves the formation of an ammonium (B1175870) ylide intermediate, which then rearranges to the thermodynamically more stable five-membered ring. nih.gov

Acid-Mediated Ring Expansion: Certain substituted azetidines can undergo ring expansion under acidic conditions. For example, 2,2-disubstituted azetidine carbamates have been shown to rearrange into 6,6-disubstituted 1,3-oxazinan-2-ones when treated with a Brønsted acid. acs.org The reaction proceeds rapidly at room temperature with high yield. acs.org

Transition Metal-Catalyzed Expansion: Transition metals can promote oxidative cascade reactions that result in ring expansion. A notable example is the silver-promoted reaction of N-aryl-3-alkylideneazetidines, which expands to form fused pyridines. acs.org

Table 2: Examples of Azetidine Ring Expansion Reactions

| Reaction Type | Reagents/Catalysts | Product | Reference |

| magtech.com.cnnih.gov-Stevens Rearrangement | Diazo compound, Copper catalyst | Pyrrolidine | acs.org |

| Acid-Mediated Expansion | Brønsted acid (on azetidine carbamates) | 1,3-Oxazinan-2-one | acs.org |

| Oxidative Cascade | Silver salt, Carboxylic acid (on alkylideneazetidines) | Fused Pyridine | acs.org |

Substitution Reactions at the Amine and Azetidine Moieties

Both nitrogen atoms in this compound are potential sites for substitution reactions, allowing for extensive functionalization.

Reactions at the Primary Amine: The primary amine of the butan-1-amine side chain exhibits typical reactivity for its class. It can readily undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.

Alkylation: Reaction with alkyl halides to form secondary and, subsequently, tertiary amines. The synthesis of related N-aminopropyl scaffolds often involves such functionalization. researchgate.net

Reactions at the Azetidine Nitrogen: The tertiary azetidine nitrogen also participates in substitution reactions, acting as a potent nucleophile.

Quaternization: As a tertiary amine, it reacts with alkyl halides to form a quaternary ammonium salt. This process increases strain and makes the ring highly susceptible to subsequent ring-opening by a nucleophile. researchgate.net

Nucleophilic Aromatic Substitution (SNAAr): The azetidine nitrogen is sufficiently nucleophilic to attack electron-deficient aromatic systems. In the synthesis of histamine (B1213489) H3 receptor agonists, an azetidine nitrogen was shown to displace a leaving group on a pyrimidine (B1678525) ring in a key SNAAr reaction performed under microwave irradiation. acs.org

Basicity and Nucleophilicity Considerations of the Azetidine Nitrogen and Primary Amine

The presence of two distinct nitrogen environments in this compound gives rise to differences in their basicity and nucleophilicity. masterorganicchemistry.comstudysmarter.co.uk

Basicity: Basicity relates to the ability of the nitrogen's lone pair to accept a proton.

Primary Amine: Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 10-11. libretexts.org The electron-donating alkyl chain increases the electron density on the nitrogen compared to ammonia, making it more basic. libretexts.org

Azetidine Nitrogen: The azetidine nitrogen is a tertiary amine. Generally, tertiary amines are slightly more basic than primary amines due to the inductive effect of three alkyl groups. However, the pKb of azetidine itself is 11.29, indicating it is a moderately strong base. utwente.nl Alkylation of the azetidine nitrogen (as in N-methylazetidine, pKb 10.40) increases basicity, suggesting the tertiary nitrogen in the target compound is a significant basic center. utwente.nl

Nucleophilicity: Nucleophilicity describes the rate at which the nitrogen attacks an electrophilic carbon. While often correlated with basicity, it is more sensitive to steric hindrance. masterorganicchemistry.com

Primary Amine: The primary amine is relatively unhindered and is expected to be a good nucleophile.

Azetidine Nitrogen: Although the azetidine nitrogen is tertiary and thus more sterically hindered than the primary amine, its nucleophilicity is well-documented. masterorganicchemistry.com Its participation in reactions like SNAAr highlights its ability to act as an effective nucleophile. acs.org Studies comparing the nucleophilicity of related strained nitrogen heterocycles to other amines have shown them to be more nucleophilic than aromatic amines but less so than acyclic aliphatic amines. clockss.org

Table 3: Comparison of Nitrogen Centers in this compound

| Feature | Primary Amine (on Butyl Chain) | Azetidine Nitrogen (Tertiary) |

| Type | Primary, Aliphatic | Tertiary, Cyclic, Strained |

| Basicity | Moderately strong (pKa of conjugate acid ~10-11) | Moderately strong (pKb likely < 11.29) |

| Nucleophilicity | Good, relatively unhindered | Good, but more sterically hindered than the primary amine |

| Typical Reactions | Acylation, Alkylation | Quaternization, Nucleophilic Substitution, Ring-Opening/Expansion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the atomic-level characterization of this compound, providing detailed information about its carbon-hydrogen framework, the electronic environment of its nitrogen atoms, and its preferred conformations in solution.

A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, is essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information for identifying the different proton environments within the molecule. The protons of the azetidine ring typically appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the tertiary nitrogen (C2 and C4) are expected to be deshielded and resonate at a downfield chemical shift compared to those further away. The protons of the butan-1-amine side chain will exhibit characteristic splitting patterns. For instance, the methylene (B1212753) group adjacent to the primary amine (C1) would likely appear as a triplet, while the methine proton at the chiral center (C3) would be a multiplet. The protons on the terminal methyl group (C4 of the butane (B89635) chain) would present as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms. The carbons of the azetidine ring are expected to resonate in a specific range, with the carbons directly bonded to the nitrogen (C2 and C4) appearing at a lower field. Similarly, the carbons of the butan-1-amine chain will have distinct chemical shifts, with the carbon bearing the primary amino group (C1) and the carbon attached to the azetidine nitrogen (C3) being significantly influenced by the nitrogen atoms.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less sensitive, offers direct insight into the electronic environment of the two nitrogen atoms. The chemical shift of the tertiary nitrogen in the azetidine ring and the primary nitrogen of the butan-1-amine moiety will be distinct. The ¹⁵N chemical shift of the azetidine nitrogen is influenced by the ring strain and the nature of the substituent at the C3 position. For N-alkyl substituted azetidines, the ¹⁵N chemical shifts can vary, and a significant difference in chemical shifts between cis and trans isomers has been observed in some substituted azetidines. capes.gov.br

Conformational Analysis: The azetidine ring is known to exist in a puckered conformation to relieve ring strain. capes.gov.br The exact conformation of the 3-substituted azetidine ring in this compound can be investigated using Nuclear Overhauser Effect (NOE) experiments and analysis of vicinal proton-proton coupling constants. These studies can reveal the preferred orientation of the butan-1-amine substituent relative to the azetidine ring. capes.gov.bripb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Azetidine CH₂ (C2, C4) | 2.8 - 3.5 | 50 - 60 | m |

| Azetidine CH (C3) | 2.5 - 3.2 | 55 - 65 | m |

| Butan-1-amine CH₂ (C1) | 2.6 - 3.0 | 40 - 45 | t |

| Butan-1-amine CH₂ (C2) | 1.4 - 1.8 | 30 - 38 | m |

| Butan-1-amine CH (C3) | 2.2 - 2.8 | 60 - 70 | m |

| Butan-1-amine CH₃ (C4) | 0.9 - 1.2 | 10 - 15 | d |

| Primary Amine NH₂ | 1.0 - 3.0 | - | br s |

To definitively identify the signals corresponding to the N-H protons of the primary amine group, deuterium (B1214612) exchange studies are employed. openochem.orglibretexts.org The addition of a few drops of deuterium oxide (D₂O) to the NMR sample will result in the exchange of the labile N-H protons with deuterium. openochem.orgsavemyexams.comwikipedia.org Since deuterium is not observed in ¹H NMR spectroscopy, the peak corresponding to the -NH₂ protons will disappear or significantly decrease in intensity from the spectrum. openochem.orgsavemyexams.com This technique provides a simple and effective method for confirming the assignment of the amine proton signals. libretexts.org

The ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment of the nitrogen atom. nih.govscispace.com A correlation exists between the ¹⁵N chemical shift and the electron density at the nitrogen nucleus. Generally, a higher electron density leads to increased shielding and an upfield shift (lower ppm value), while lower electron density results in deshielding and a downfield shift (higher ppm value).

In the context of this compound, the ¹⁵N chemical shifts of the two nitrogen atoms will reflect their different electronic states. The tertiary nitrogen within the strained azetidine ring is expected to have a different chemical shift compared to the primary nitrogen of the flexible butylamine (B146782) side chain. The electron-donating or withdrawing nature of substituents on the azetidine ring can significantly influence the ¹⁵N chemical shift of the ring nitrogen. ipb.pt Studies on other nitrogen-containing heterocycles have shown that these chemical shifts can be correlated with the reactivity of the amine, particularly its basicity and nucleophilicity. nih.govscispace.com For instance, a more shielded nitrogen atom (more upfield chemical shift) generally corresponds to a higher electron density and potentially greater nucleophilicity.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound will exhibit characteristic absorption bands for both its primary and tertiary amine functionalities. The primary amine group (-NH₂) will give rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. A broad absorption band due to N-H bending (scissoring) is also expected in the range of 1590-1650 cm⁻¹. The tertiary amine of the azetidine ring, lacking an N-H bond, will not show these characteristic N-H stretching or bending vibrations.

While the tertiary amine of the azetidine ring does not have a distinct N-H signal, its presence can be confirmed indirectly. The C-N stretching vibrations for aliphatic amines appear in the 1020-1250 cm⁻¹ region, but these can sometimes be weak and overlap with other signals. A more definitive method for characterizing the tertiary amine is through derivative formation. Reaction of the tertiary amine with an appropriate reagent, such as an alkyl halide or an acid chloride, would lead to the formation of a quaternary ammonium salt or an amide, respectively. The IR spectrum of the resulting derivative would show the disappearance of the tertiary amine signals and the appearance of new, characteristic bands for the newly formed functional group, thus confirming the presence of the tertiary amine moiety in the original molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Note: The following data are predicted ranges based on the analysis of structurally similar compounds and general IR spectroscopy principles.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | Primary Amine | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | Primary Amine | 3300 - 3400 | Medium |

| C-H Stretch (aliphatic) | Alkyl groups | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 | Medium to Strong |

| C-N Stretch | Aliphatic Amines | 1020 - 1250 | Weak to Medium |

| N-H Wag | Primary Amine | 650 - 900 | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In mass spectrometry, aliphatic amines characteristically undergo fragmentation through a process known as α-cleavage. ntu.edu.sgjove.com This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium cation and an alkyl radical. ntu.edu.sgjove.com The stability of the iminium ion makes this fragmentation pathway dominant for aliphatic amines. libretexts.org

For this compound, two primary α-cleavage pathways are predicted. The first involves cleavage of the bond between the carbon atom at position 2 and position 3 of the butane chain. This would result in the loss of an ethyl radical and the formation of an iminium ion. The second potential α-cleavage occurs at the azetidine ring, where the cleavage of a C-C bond within the ring adjacent to the nitrogen would lead to a different fragmentation pattern.

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio. jove.comjove.com As this compound contains two nitrogen atoms, its molecular ion peak is expected to have an even mass-to-charge ratio.

The most intense peak in the mass spectrum of many primary aliphatic amines, known as the base peak, often results from α-cleavage leading to a fragment with an m/z of 30, corresponding to [CH2=NH2]+. whitman.eduprojectguru.in However, in the case of N-substituted amines like this compound, the base peak will be of a higher mass, reflecting the substituent on the nitrogen atom. For instance, the fragmentation of triethylamine (B128534) via α-cleavage results in a base peak at m/z 86. jove.com

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Structure | m/z (Predicted) | Fragmentation Pathway |

| [C7H15N2]+ (Molecular Ion) | 127.1235 (Exact Mass) | Ionization |

| [C5H10N]+ | 84.0813 | α-cleavage with loss of C2H5 radical |

| [C6H12N2]+ | 112.1000 | α-cleavage within the azetidine ring |

| [CH2=NH2]+ | 30.0344 | Cleavage at the primary amine |

Note: The m/z values are predicted based on general fragmentation patterns of aliphatic amines and have not been experimentally verified for this specific compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the exact mass of a molecule with high precision, often to within a few parts per million (ppm). chromatographyonline.com This level of accuracy allows for the determination of the elemental composition of an unknown compound by distinguishing between molecules that may have the same nominal mass but different elemental formulas. measurlabs.comnih.gov

For this compound (C7H16N2), the theoretical exact mass can be calculated using the masses of its constituent isotopes. This high-resolution data is invaluable for confirming the identity of the compound in complex matrices and for elucidating the elemental composition of its fragments in tandem mass spectrometry (MS/MS) experiments. nih.govacs.org

Table 2: Exact Masses of Common Isotopes

| Isotope | Exact Mass (Da) | Isotopic Composition (%) |

| ¹H | 1.007825 | 99.9885 |

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.007825 | 0.364 |

Source: Data derived from various sources. nih.gov

The use of HRMS would allow for the confident identification of this compound and its metabolites in biological samples or as an impurity in a chemical synthesis.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of related azetidine derivatives provides insight into the likely solid-state conformation. researchgate.net

The determination of the crystal structure of this compound or a suitable salt derivative would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Chromatographic Techniques for Purification and Separation

Chromatographic methods are fundamental for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for a compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. For a chiral compound such as this compound, which has a stereocenter at the third carbon of the butane chain, chiral HPLC is the method of choice for resolving the enantiomers. mdpi.com

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a variety of chiral amines. yakhak.orgnih.gov To improve the separation and detection of the enantiomers, derivatization with a suitable achiral reagent is often employed. yakhak.orgresearchgate.net For example, derivatizing the primary amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity. nih.gov

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for achieving optimal separation. yakhak.org By monitoring the separation with a UV or fluorescence detector, the enantiomeric excess (ee) of a sample can be accurately determined. yakhak.orgnih.gov

Table 3: Typical Chiral HPLC Parameters for Aliphatic Amine Separation

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Chiralpak IE, Chiralcel OD-H) yakhak.orgnih.gov |

| Mobile Phase | n-Hexane/2-Propanol mixtures yakhak.org |

| Detection | UV or Fluorescence (after derivatization) nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org Aliphatic amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and poor chromatographic performance. restek.comgcms.cz This is caused by interactions with active sites within the GC system. gcms.cz

To overcome these challenges, specialized columns are used for the analysis of volatile amines. These columns are typically highly inert and may be base-deactivated to minimize interactions with the basic amine analytes. restek.comrestek.com The stationary phase must also be robust enough to withstand the analysis of samples that may contain water or other polar matrices. gcms.cz An example of a suitable column is the Rtx-Volatile Amine column, which is designed to provide good peak shape and reproducibility for volatile amines. restek.comrestek.com

For the analysis of this compound, a headspace GC-MS method could be employed, where the volatile amine is sampled from the headspace above the sample matrix and introduced into the GC system. nih.gov This can be coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. rsc.orgnih.gov

Computational and Theoretical Chemistry of 3 Azetidin 1 Yl Butan 1 Amine and Azetidine Systems

Quantum Chemical Methods for Electronic and Geometric Structure Determination

Quantum chemical methods are fundamental to understanding the molecular structure and electronic properties of azetidine (B1206935) systems. These computational techniques allow for the precise calculation of electron distribution, molecular orbital energies, and equilibrium geometries.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the electronic properties of molecular systems, including those containing azetidine rings. hust.edu.vnekb.eg DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. hust.edu.vn

DFT calculations have been employed to study the structural and electronic properties of various azetidine derivatives. For instance, these methods can elucidate the molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charge distributions, which are crucial for predicting a molecule's reactivity. researchgate.netmdpi.com In studies of complex molecules, DFT models like B3LYP/6-311G** have been used to obtain optimized geometries and infrared spectra. mdpi.com Such calculations help to understand how the electronic structure of a functional group, like the azetidine ring, is influenced by its molecular environment. mdpi.com Computational models developed using DFT can also predict the feasibility and yield of reactions involving the formation of azetidines. mit.edu

Table 1: Applications of DFT in Analyzing Azetidine Systems

| Property Calculated | Significance | Example Reference |

|---|---|---|

| Molecular Orbitals (HOMO/LUMO) | Predicts reactivity and electronic transition energies. | researchgate.net |

| Electrostatic Potential (MEP) | Indicates regions susceptible to electrophilic or nucleophilic attack. | mdpi.com |

| Hirshfeld Charges | Quantifies the electron distribution among atoms in the molecule. | mdpi.com |

For higher accuracy in determining electronic and geometric structures, ab initio methods, particularly Møller-Plesset perturbation theory (MP2), are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. The G3MP2 level of theory, a composite method that incorporates second-order Møller-Plesset perturbation theory (MP2), has been successfully used to perform high-level calculations on azetidine derivatives. researchgate.net

These approaches are particularly valuable for obtaining precise geometries and performing harmonic vibrational analyses to confirm that the calculated structure corresponds to a true energy minimum on the potential energy surface. researchgate.net While computationally more demanding than DFT, methods like G3MP2 provide reliable data for systems where electron correlation effects are significant. researchgate.net

Energetic and Thermodynamic Properties

The energetic and thermodynamic properties of azetidine-containing compounds are critical for assessing their stability and potential applications, especially in fields like energetic materials. nih.gov Computational methods provide a route to determine these properties with considerable accuracy.

The heat of formation (HOF) is a key measure of a molecule's energy content and is crucial for evaluating energetic materials. dtic.mil Computational chemistry offers reliable methods for calculating gas-phase HOFs. One common approach involves using atomization reactions, where the HOF is derived from the molecule's total energy, zero-point energy, and thermal corrections, calculated at a high level of theory like G3MP2. researchgate.net

For example, the HOFs of a series of nitroimine-substituted azetidines were calculated to evaluate their potential as high-energy-density compounds. researchgate.net The study found that all the designed derivatives had high positive HOFs, which increased linearly with the number of nitroimine groups, indicating their potential as energetic materials. researchgate.net

Table 2: Calculated Thermodynamic Properties of Nitroimine-Substituted Azetidines at the G3MP2 Level

| Compound | Total Energy (Hartree) | Zero-Point Energy (kJ/mol) | Thermal Correction (kJ/mol) | Heat of Formation (HOF) (kJ/mol) |

|---|---|---|---|---|

| A | -278.1132 | 344.4 | 362.4 | 196.4 |

| B | -487.6019 | 400.9 | 422.3 | 417.3 |

| C | -697.0911 | 457.0 | 482.1 | 637.8 |

| D | -697.0864 | 457.8 | 482.5 | 650.4 |

| E | -906.5743 | 513.5 | 542.7 | 864.5 |

| F | -1116.0592 | 569.9 | 603.2 | 1089.4 |

Data sourced from a theoretical study on nitroimine derivatives of azetidine. researchgate.net "Compound" refers to the specific derivatives as labeled in the source study.

The four-membered azetidine ring is characterized by significant ring strain, which is a major driver of its chemical reactivity. researchwithrutgers.com The strain energy (SE) of azetidine is approximately 25.4 kcal/mol. This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidine (B122466) (5.4 kcal/mol).

This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that can be exploited in chemical synthesis. nih.gov However, the ring is also significantly more stable than aziridine, which allows for easier handling and selective activation under specific reaction conditions. researchwithrutgers.com The additional energy released upon the opening of the strained ring system during decomposition is a factor that can enhance the performance of energetic materials containing an azetidine moiety. nih.gov

Table 3: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Data sourced from a review on the synthesis and reactivity of azetidines.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically and serves as a direct measure of bond strength. acs.org It is a critical parameter for evaluating the thermal stability of a molecule. researchgate.net In the context of energetic materials, the weakest bond is often referred to as the "trigger bond," as its cleavage typically initiates the decomposition process.

Table 4: Calculated Bond Dissociation Energies (BDEs) for Trigger Bonds in Nitroimine-Substituted Azetidines

| Compound | Trigger Bond | Bond Order | BDE (kJ/mol) |

|---|---|---|---|

| B | N–NO2 | 0.8841 | 165.7 |

| C | N–NO2 | 0.8903 | 142.1 |

| D | N–NO2 | 0.8897 | 144.3 |

| E | N–NO2 | 0.8689 | 156.5 |

| F | N–NO2 | 0.8659 | 152.8 |

Data sourced from a theoretical study on nitroimine derivatives of azetidine. researchgate.net "Compound" refers to the specific derivatives as labeled in the source study.

Conformational Analysis and Ring Puckering Potential

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to explore the potential energy surface (PES) of azetidine and its derivatives. These calculations can map the energy changes associated with the ring's conformational dynamics, primarily the ring-puckering and the inversion at the nitrogen atom.

Gas-phase electron diffraction studies have determined that the parent azetidine molecule has a puckered configuration characterized by a dihedral angle of 37°. Computational studies on L-azetidine-2-carboxylic acid have shown that the azetidine ring can adopt different puckered structures depending on the conformation of the peptide backbone it is part of. nih.gov This flexibility is a key feature of the azetidine ring system.

The substitution pattern on the ring dramatically affects the puckering. For instance, a computational study on fluorinated azetidine derivatives revealed that the conformational preference can be inverted based on the protonation state of the nitrogen atom. researchgate.net In the neutral molecule, a fluorine atom was predicted to prefer a position far from the nitrogen, but upon protonation, a favorable electrostatic interaction between the positive charge on the nitrogen and the C-F dipole caused the ring to pucker in the opposite direction. researchgate.net This highlights the subtle interplay of steric and electronic effects that dictate the conformational landscape of substituted azetidines.

The potential energy surface for ring inversion often shows a double-well potential, with a planar transition state. The energy barrier for this inversion is relatively low, allowing for dynamic conformational changes.

| Compound | Computational Method | Calculated Puckering Parameter (Dihedral Angle) | Reference |

|---|---|---|---|

| Azetidine | Gas-phase electron diffraction (Expt.) | 37° | |

| N-H, 3-F Azetidine | DFT | N–C–C–F = 137.2° | researchgate.net |

| N-H2+, 3-F Azetidinium | DFT | N+–C–C–F = 100.0° | researchgate.net |

| N-H2+, 3-H Azetidinium | DFT | N–C–C–H = 102.3° | researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. avogadro.ccwuxiapptec.com The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded, typically with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient areas (positive potential) that are prone to nucleophilic attack.

For an azetidine derivative like 3-(Azetidin-1-yl)butan-1-amine, the MEP surface would reveal several key features:

Nucleophilic Nitrogen: The most prominent electron-rich (red) region would be centered on the lone pair of the azetidine nitrogen atom. This high negative potential signifies its role as a primary site for protonation and as a nucleophile in chemical reactions.

Amine Group: The primary amine group on the butan-1-amine side chain also features a nucleophilic nitrogen, which would be another site of negative potential.

Acidic Hydrogens: The hydrogens attached to the nitrogen atoms and the alpha-carbons would exhibit positive electrostatic potential (blue regions), indicating their acidic character.

The MEP map provides a visual representation of how the strained ring and the substituents mutually influence the electronic distribution across the molecule. wuxiapptec.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological receptors. proteopedia.org

| Atom/Region in Azetidine | Expected MEP Value (Qualitative) | Predicted Reactivity |

|---|---|---|

| Nitrogen Lone Pair | Strongly Negative (Red) | Nucleophilic / Site of Protonation |

| N-H Hydrogen | Positive (Blue) | Acidic / Hydrogen Bond Donor |

| C-H Hydrogens | Slightly Positive (Green/Blue) | Weakly Acidic |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. lupinepublishers.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. For azetidine systems, the HOMO is typically localized on the nitrogen atom, corresponding to its lone pair of electrons. This high-energy orbital makes the azetidine nitrogen a potent nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept electrons. In azetidines, the LUMO is often associated with the antibonding σ* orbitals of the C-N or C-C bonds within the strained ring. The relatively low energy of the LUMO, a consequence of ring strain, makes the ring susceptible to nucleophilic attack and ring-opening reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. lupinepublishers.com